Crystalline Solid vs. Liquid Free Amine: Handling Advantage
N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide (62922-47-8) is a crystalline solid with a melting point of 42 °C, obtained directly from the ring-closing condensation of N-acetyl-2,5-dichloropentylamine with allylamine [1]. In contrast, its immediate downstream deprotected product, N-allyl-2-aminomethyl-pyrrolidine (CAS 26116-13-2), is a liquid with a boiling point of 98–99 °C at 40 mmHg and nD²⁰ of 1.4779 [1]. The solid physical form of 62922-47-8 enables facile recrystallization-based purification and ambient storage without the volatility and amine-oxidation liabilities of the liquid free base.
| Evidence Dimension | Physical state and melting/boiling point |
|---|---|
| Target Compound Data | Crystalline solid; mp 42 °C |
| Comparator Or Baseline | N-allyl-2-aminomethyl-pyrrolidine (CAS 26116-13-2): liquid; bp 98–99 °C at 40 mmHg; nD²⁰ 1.4779 |
| Quantified Difference | Solid vs. liquid at ambient temperature; mp 42 °C vs. bp ~99 °C (40 mmHg) |
| Conditions | Physical state determined after vacuum distillation and crystallization, as described in U.S. Patent 4,335,045 Example (c) and (d) |
Why This Matters
For procurement, a crystalline solid intermediate offers superior storage stability, ease of weighing, and amenability to recrystallization-based purity upgrades compared to a volatile, oxidatively sensitive liquid amine.
- [1] Denzler, E.-A. Preparation of N-alkenyl-2-aminomethyl-pyrrolidines. U.S. Patent 4,335,045, issued June 15, 1982. Example (c): N-allyl-2-acetylaminomethyl-pyrrolidine, mp 42 °C, 69% yield. Example (d): N-allyl-2-aminomethyl-pyrrolidine, bp 98–99 °C (40 mmHg), nD²⁰ 1.4779, 68% yield. View Source
